N-(4-{[(2E)-2-(4-chlorobenzylidene)hydrazinyl]carbonyl}phenyl)-2,2-dimethylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-{[(2E)-2-(4-chlorobenzylidene)hydrazinyl]carbonyl}phenyl)-2,2-dimethylpropanamide is a complex organic compound with significant potential in various scientific fields. This compound features a chlorobenzylidene group, a hydrazinyl carbonyl linkage, and a dimethylpropanamide moiety, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[(2E)-2-(4-chlorobenzylidene)hydrazinyl]carbonyl}phenyl)-2,2-dimethylpropanamide typically involves the condensation of 4-chlorobenzaldehyde with hydrazine derivatives, followed by the reaction with a suitable amide. The reaction conditions often include the use of solvents such as ethanol or methanol and may require catalysts to enhance the reaction rate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research. large-scale synthesis would involve optimizing the reaction conditions to maximize yield and purity, potentially using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(4-{[(2E)-2-(4-chlorobenzylidene)hydrazinyl]carbonyl}phenyl)-2,2-dimethylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazinyl group to amines.
Substitution: The chlorobenzylidene group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorobenzoic acid derivatives, while reduction could produce amine-functionalized compounds .
Scientific Research Applications
N-(4-{[(2E)-2-(4-chlorobenzylidene)hydrazinyl]carbonyl}phenyl)-2,2-dimethylpropanamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of N-(4-{[(2E)-2-(4-chlorobenzylidene)hydrazinyl]carbonyl}phenyl)-2,2-dimethylpropanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction is often mediated by the hydrazinyl carbonyl group, which can form hydrogen bonds and coordinate with metal ions .
Comparison with Similar Compounds
Similar Compounds
- N-(4-{[(2E)-2-(4-nitrobenzylidene)hydrazinyl]carbonyl}phenyl)benzamide
- 4-chloro-N-(2-{[(2E)-2-(2,3-dichlorobenzylidene)hydrazinyl]carbonyl}phenyl)benzenesulfonamide
- N-(4-{[(2E)-2-(2-chlorobenzylidene)hydrazinyl]carbonyl}phenyl)benzenesulfonamide
Uniqueness
N-(4-{[(2E)-2-(4-chlorobenzylidene)hydrazinyl]carbonyl}phenyl)-2,2-dimethylpropanamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its chlorobenzylidene moiety enhances its potential for substitution reactions, while the hydrazinyl carbonyl linkage provides a versatile site for coordination with metal ions, making it valuable in various research and industrial applications .
Properties
Molecular Formula |
C19H20ClN3O2 |
---|---|
Molecular Weight |
357.8 g/mol |
IUPAC Name |
N-[(E)-(4-chlorophenyl)methylideneamino]-4-(2,2-dimethylpropanoylamino)benzamide |
InChI |
InChI=1S/C19H20ClN3O2/c1-19(2,3)18(25)22-16-10-6-14(7-11-16)17(24)23-21-12-13-4-8-15(20)9-5-13/h4-12H,1-3H3,(H,22,25)(H,23,24)/b21-12+ |
InChI Key |
HRWGISGZPHMBDI-CIAFOILYSA-N |
Isomeric SMILES |
CC(C)(C)C(=O)NC1=CC=C(C=C1)C(=O)N/N=C/C2=CC=C(C=C2)Cl |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC=C(C=C1)C(=O)NN=CC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.